![molecular formula C10H13NO3 B12547101 Methyl [(2-methoxyphenyl)methyl]carbamate CAS No. 143558-79-6](/img/structure/B12547101.png)
Methyl [(2-methoxyphenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(2-methoxyphenyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenyl isocyanate with methanol. The reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and selectivity . Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl [(2-methoxyphenyl)methyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The methoxy and carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl [(2-methoxyphenyl)methyl]carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl [(2-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for its potential therapeutic effects and biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate derivative with similar reactivity but different applications.
2-Methoxyphenyl isocyanate: A precursor used in the synthesis of Methyl [(2-methoxyphenyl)methyl]carbamate.
Phenyl carbamate: Another carbamate derivative with distinct chemical properties and uses.
Uniqueness
Its methoxy group provides additional stability and reactivity compared to simpler carbamates, making it valuable in various research and industrial contexts .
Properties
CAS No. |
143558-79-6 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl N-[(2-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C10H13NO3/c1-13-9-6-4-3-5-8(9)7-11-10(12)14-2/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
MKNMOUBCZXPUMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)
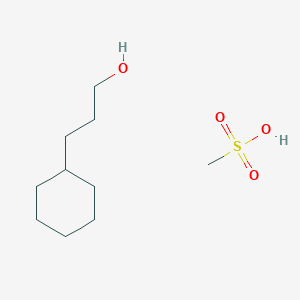
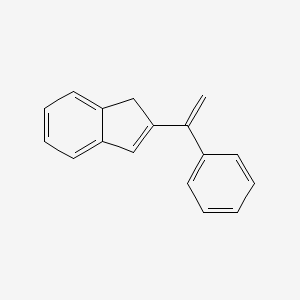
![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)
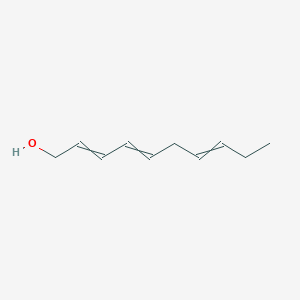

![2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12547054.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)
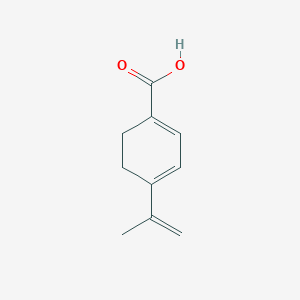
![1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B12547073.png)
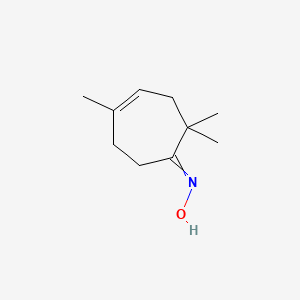

![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)
